molecular formula C12H17Cl2N3O B15345016 4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-, hydrochloride CAS No. 73987-26-5

4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-, hydrochloride

Cat. No.: B15345016
CAS No.: 73987-26-5
M. Wt: 290.19 g/mol
InChI Key: JQAAAXBTWACXPS-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-, hydrochloride is a chemical compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-, hydrochloride typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the quinazolinone core with a dimethylaminoethyl halide under basic conditions.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylaminoethyl group.

    Reduction: Reduction reactions could target the quinazolinone core or the chloro substituent.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce a variety of functionalized quinazolinones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, quinazolinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may exhibit similar activities and could be studied for its potential therapeutic effects.

Medicine

In medicine, the compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-, hydrochloride would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes and receptors, modulating their activity. The dimethylaminoethyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Quinazolinone: The parent compound without the chloro and dimethylaminoethyl substituents.

    7-Chloro-4(1H)-quinazolinone: Lacks the dimethylaminoethyl group.

    2,3-Dihydro-4(1H)-quinazolinone: Lacks the chloro and dimethylaminoethyl groups.

Uniqueness

The presence of both the chloro and dimethylaminoethyl groups in 4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-, hydrochloride makes it unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages over similar compounds in specific applications.

Properties

CAS No.

73987-26-5

Molecular Formula

C12H17Cl2N3O

Molecular Weight

290.19 g/mol

IUPAC Name

7-chloro-1-[2-(dimethylamino)ethyl]-2,3-dihydroquinazolin-4-one;hydrochloride

InChI

InChI=1S/C12H16ClN3O.ClH/c1-15(2)5-6-16-8-14-12(17)10-4-3-9(13)7-11(10)16;/h3-4,7H,5-6,8H2,1-2H3,(H,14,17);1H

InChI Key

JQAAAXBTWACXPS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1CNC(=O)C2=C1C=C(C=C2)Cl.Cl

Origin of Product

United States

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